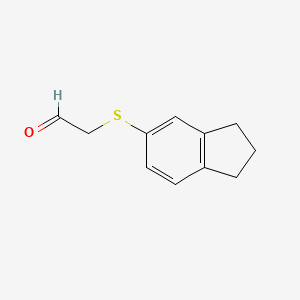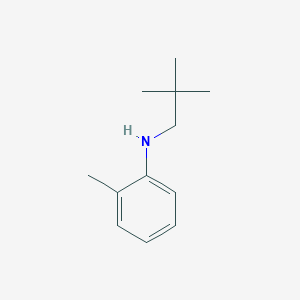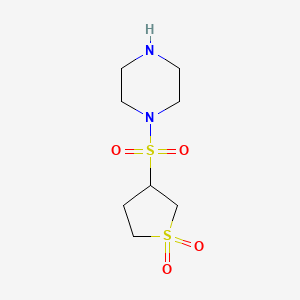
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene moiety attached to a benzene ring substituted with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine typically involves the formation of the imidazolidin-2-ylidene ring followed by its attachment to the benzene ring. One common method involves the reaction of 1,2-diaminobenzene with an appropriate carbonyl compound under acidic conditions to form the imidazolidin-2-ylidene ring. This intermediate is then further reacted with methylating agents to introduce the methyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are commonly used to facilitate the formation of the imidazolidin-2-ylidene ring and its subsequent attachment to the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-one derivatives.
Reduction: Reduction reactions can convert the imidazolidin-2-ylidene ring to imidazolidine.
Substitution: The amine groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include imidazolidin-2-one derivatives, imidazolidine, and various substituted benzene derivatives .
Applications De Recherche Scientifique
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine has several scientific research applications:
Mécanisme D'action
The mechanism by which N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolidin-2-ylidene ring can coordinate with metal ions, facilitating catalytic reactions. Additionally, the amine groups can form hydrogen bonds with biological targets, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidin-2-one: A structurally similar compound with a carbonyl group instead of the imidazolidin-2-ylidene ring.
Benzimidazolidin-2-one: Similar to imidazolidin-2-one but with an additional benzene ring fused to the imidazolidinone ring.
Uniqueness
N1-(Imidazolidin-2-ylidene)-2-methylbenzene-1,3-diamine is unique due to the presence of both the imidazolidin-2-ylidene ring and the benzene ring with amine substitutions. This combination provides unique chemical properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
3-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6,11H2,1H3,(H2,12,13,14) |
Clé InChI |
TUJQUSVKLISURX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1NC2=NCCN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)




![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)




![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)



